molecular formula C12H12ClNO B8662499 3-(4-Chlorophenyl)-tetrahydro-2h-pyran-3-carbonitrile

3-(4-Chlorophenyl)-tetrahydro-2h-pyran-3-carbonitrile

Cat. No. B8662499
M. Wt: 221.68 g/mol
InChI Key: XVHUHGASAZHXGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorophenyl)-tetrahydro-2h-pyran-3-carbonitrile is a useful research compound. Its molecular formula is C12H12ClNO and its molecular weight is 221.68 g/mol. The purity is usually 95%.
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properties

Product Name

3-(4-Chlorophenyl)-tetrahydro-2h-pyran-3-carbonitrile

Molecular Formula

C12H12ClNO

Molecular Weight

221.68 g/mol

IUPAC Name

3-(4-chlorophenyl)oxane-3-carbonitrile

InChI

InChI=1S/C12H12ClNO/c13-11-4-2-10(3-5-11)12(8-14)6-1-7-15-9-12/h2-5H,1,6-7,9H2

InChI Key

XVHUHGASAZHXGT-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)(C#N)C2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-(4-chlorophenyl)acetonitrile (73 g, 483 mmol) and 1-chloro-3-(chloromethoxy)propane (69.1 g, 483 mmol) in ethoxyethane (242 mL, 483 mmol) was added dropwise to a mixture of NaH (57 g, 1437 mmol) in 1-methylpyrrolidin-2-one (1208 mL, 483 mmol) at −20° C. The reaction was stirred for 12 hours and then slowly quenched with H2O. The reaction mixture was extracted with ether (5×), and the combined organic layers were washed with H2O (3×) and brine (1×), dried over Na2SO4, filtered, and concentrated in vacuo to give the desired nitrile as a yellow oil. MS m/e=223.2 (M+H)+.
Quantity
73 g
Type
reactant
Reaction Step One
Quantity
69.1 g
Type
reactant
Reaction Step One
Quantity
242 mL
Type
reactant
Reaction Step One
Name
Quantity
57 g
Type
reactant
Reaction Step Two
Quantity
1208 mL
Type
reactant
Reaction Step Two

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